molecular formula C5H12Cl3N B588868 Bis(2-chloroethyl)methylamine-d4 Hydrochloride CAS No. 1329812-14-7

Bis(2-chloroethyl)methylamine-d4 Hydrochloride

Cat. No.: B588868
CAS No.: 1329812-14-7
M. Wt: 196.532
InChI Key: QZIQJVCYUQZDIR-DAHDXRBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2-chloroethyl)methylamine-d4 Hydrochloride is a deuterated analog of Bis(2-chloroethyl)methylamine hydrochloride, a compound known for its use in chemotherapy. The deuterated form is often used in research to study the pharmacokinetics and metabolism of the parent compound. The molecular formula of this compound is C5H8D4Cl3N, and it has a molecular weight of 196.54 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-chloroethyl)methylamine-d4 Hydrochloride typically involves the deuteration of Bis(2-chloroethyl)methylamine. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloroethyl)methylamine-d4 Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2-chloroethyl)methylamine-d4 Hydrochloride is used extensively in scientific research, particularly in the fields of:

    Chemistry: As a labeled compound, it helps in studying reaction mechanisms and kinetics.

    Biology: Used in metabolic studies to trace the biochemical pathways of the parent compound.

    Medicine: Helps in understanding the pharmacokinetics and pharmacodynamics of chemotherapeutic agents.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Bis(2-chloroethyl)methylamine-d4 Hydrochloride is similar to that of its non-deuterated counterpart. It acts as an alkylating agent, attaching alkyl groups to DNA bases. This leads to DNA fragmentation, cross-linking, and mispairing of nucleotides, ultimately inhibiting DNA synthesis and transcription .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-chloroethyl)methylamine Hydrochloride
  • Mechlorethamine Hydrochloride
  • Chlorambucil
  • Cyclophosphamide

Uniqueness

The deuterated form, Bis(2-chloroethyl)methylamine-d4 Hydrochloride, is unique due to the presence of deuterium atoms. This makes it particularly useful in research applications where isotopic labeling is required to study the pharmacokinetics and metabolism of the parent compound.

Properties

IUPAC Name

2-chloro-N-(2-chloro-2,2-dideuterioethyl)-2,2-dideuterio-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Cl2N.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H/i2D2,3D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIQJVCYUQZDIR-DAHDXRBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CN(C)CC([2H])([2H])Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Formic acid (10.0 g; 0.2 mol) and 37% formaldehyde (20 ml) were mixed in a 250 ml round-bottom flask equipped with reflux condenser. 1,5-Dichloro-3-azapentane, hydrochloride (17.0 g; 0.1 mol) was added and the solution was heated with magnetic stirring at 100° C. After 3 h the temperature was increased to 120° C. for 20 min and finally allowed to cool to room temperature before the solvent was evaporated in vacuo to afford 3 as white solid in quantitative yield. 1HNMR (CD3OD, 400 MHz) δ 3.0 (s, 3H); 3.45 (br s, 2H); 3.62 (br s, 2H); 4.07 (br s, 4H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Name

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